Cas no 1372133-68-0 ((R)-2-Methyl-n-(o-tolyl)propane-2-sulfinamide)

(R)-2-Methyl-n-(o-tolyl)propane-2-sulfinamide 化学的及び物理的性質
名前と識別子
-
- (R)-N-(2-TOLYL) TERT-BUTANESULFINAMIDE
- 2-Propanesulfinamide, 2-methyl-N-(2-methylphenyl)-, [S(R)]-
- (R)-2-Methyl-n-(o-tolyl)propane-2-sulfinamide
-
- インチ: 1S/C11H17NOS/c1-9-7-5-6-8-10(9)12-14(13)11(2,3)4/h5-8,12H,1-4H3/t14-/m1/s1
- InChIKey: NGPAHFIJUIGWGS-CQSZACIVSA-N
- ほほえんだ: C([S@](NC1=CC=CC=C1C)=O)(C)(C)C
計算された属性
- せいみつぶんしりょう: 211.10308534g/mol
- どういたいしつりょう: 211.10308534g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 210
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 48.3Ų
- 疎水性パラメータ計算基準値(XlogP): 2.6
じっけんとくせい
- 密度みつど: 1.147±0.06 g/cm3(Predicted)
- ふってん: 320.5±35.0 °C(Predicted)
- 酸性度係数(pKa): 9.59±0.70(Predicted)
(R)-2-Methyl-n-(o-tolyl)propane-2-sulfinamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Crysdot LLC | CD12147930-1g |
(R)-2-Methyl-N-(o-tolyl)propane-2-sulfinamide |
1372133-68-0 | 97% | 1g |
$589 | 2024-07-18 |
(R)-2-Methyl-n-(o-tolyl)propane-2-sulfinamide 関連文献
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Bing Li,Chao Zhang,Fang Peng,Wenzhi Wang,Bryan D. Vogt,K. T. Tan J. Mater. Chem. C, 2021,9, 1164-1173
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(R)-2-Methyl-n-(o-tolyl)propane-2-sulfinamideに関する追加情報
Introduction to (R)-2-Methyl-n-(o-tolyl)propane-2-sulfinamide (CAS No. 1372133-68-0)
(R)-2-Methyl-n-(o-tolyl)propane-2-sulfinamide, with the CAS number 1372133-68-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the class of sulfinamides, which are widely recognized for their diverse biological activities and potential applications in drug development. The unique structural features of this molecule, including its chiral center and aromatic substituents, make it a promising candidate for further investigation in various therapeutic areas.
The synthesis and characterization of (R)-2-Methyl-n-(o-tolyl)propane-2-sulfinamide involve meticulous chemical processes that ensure high purity and enantiomeric excess. The use of advanced synthetic techniques, such as asymmetric catalysis, allows for the precise control of stereochemistry, which is crucial for achieving the desired biological properties. The presence of the n-(o-tolyl) group enhances the compound's solubility and bioavailability, making it more suitable for pharmacological applications.
In recent years, sulfinamides have been extensively studied due to their broad spectrum of biological activities. These compounds have shown potential in the treatment of various diseases, including inflammation, cancer, and infectious disorders. The sulfinamide moiety is known to interact with biological targets in multiple ways, leading to potent pharmacological effects. Research has demonstrated that sulfinamides can act as inhibitors of key enzymes and receptors involved in disease pathways, thereby offering therapeutic benefits.
The chiral nature of (R)-2-Methyl-n-(o-tolyl)propane-2-sulfinamide is particularly noteworthy, as enantiomers can exhibit significantly different biological activities. The (R)-configuration ensures that the compound interacts with biological targets in a specific manner, which can enhance its efficacy and reduce side effects. This aspect has made it a focal point in the development of enantioselective drugs, where the precise stereochemical configuration is critical for therapeutic success.
Current research in the field of sulfinamides has identified several novel applications for this class of compounds. For instance, studies have shown that certain sulfinamides can modulate immune responses by interacting with cytokine receptors and signaling pathways. This has opened up new avenues for treating autoimmune diseases and infections. Additionally, sulfinamides have been explored as potential chemotherapeutic agents, with some derivatives exhibiting significant anti-cancer properties by inhibiting key growth factor pathways.
The structural flexibility of (R)-2-Methyl-n-(o-tolyl)propane-2-sulfinamide also allows for modifications that can enhance its pharmacological properties. By incorporating additional functional groups or altering the substitution pattern, researchers can fine-tune the compound's bioactivity and selectivity. This adaptability makes it a valuable scaffold for drug discovery efforts aimed at developing novel therapeutics.
In conclusion, (R)-2-Methyl-n-(o-tolyl)propane-2-sulfinamide (CAS No. 1372133-68-0) represents a significant advancement in the field of pharmaceutical chemistry. Its unique structural features and promising biological activities make it a compelling candidate for further research and development. As our understanding of its pharmacological properties continues to grow, this compound holds great potential for contributing to innovative treatments across multiple therapeutic areas.
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